molecular formula C21H25N5 B11232199 N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine

N-benzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentanamine

Cat. No.: B11232199
M. Wt: 347.5 g/mol
InChI Key: BHPYQXSMEYTTKI-UHFFFAOYSA-N
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Description

N-BENZYL-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE: is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2,6-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Cyclopentanone Derivative Formation: The cyclopentanone derivative is prepared by reacting cyclopentanone with benzylamine under acidic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclopentanone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-BENZYL-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds have a similar heterocyclic structure and are known for their biological activities.

    Tetrazoles: Other tetrazole derivatives with different substituents can be compared for their biological and chemical properties.

Uniqueness

N-BENZYL-1-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTAN-1-AMINE is unique due to its specific combination of a tetrazole ring with a cyclopentane and benzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25N5

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentan-1-amine

InChI

InChI=1S/C21H25N5/c1-16-9-8-10-17(2)19(16)26-20(23-24-25-26)21(13-6-7-14-21)22-15-18-11-4-3-5-12-18/h3-5,8-12,22H,6-7,13-15H2,1-2H3

InChI Key

BHPYQXSMEYTTKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NCC4=CC=CC=C4

Origin of Product

United States

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